1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound.
Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, hydrazines, and alkynes.
Industrial Production Methods: Industrial production often employs scalable methods such as:
Catalytic Cyclization: Utilizing catalysts like copper or palladium to facilitate the cyclization of hydrazones with alkynes or alkenes.
Microwave-Assisted Synthesis: This method accelerates the reaction process and enhances yield by using microwave irradiation.
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl substitution.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Similar but with fewer methyl groups.
Uniqueness: The presence of both ethyl and dimethyl groups provides a unique steric and electronic environment, making it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-7(8)5(2)6(3)9-10/h4,8H2,1-3H3 |
InChI Key |
MIULIHZSSQDVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C)N |
Origin of Product |
United States |
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